N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Overview
Description
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a chemical compound with the following properties:
- CAS No. : 379230-38-3
- Molecular Formula : C20H17ClFN3O4
- Molecular Weight : 417.8 g/mol
- Boiling Point : Not specified
- Melting Point : 209-212°C
- Safety : This product is not intended for human or veterinary use. It is for research use only.
Synthesis Analysis
The synthesis of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves two main routes:
Method A :
- Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt
- Reactants: Sodium tert-pentoxide, N-methylpyrrolidin-2-one, 4-Hydroxytetrahydropyran
- Reaction conditions: Heating at 60°C for 3 hours
- Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline
- Purity: 95% by HPLC
Method B :
- Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline
- Reactants: Potassium hydroxide, l-(2-hydroxyethyl)-4-methylpiperazine, di-(2-methoxyethyl) ether
- Reaction conditions: Heating at 120°C for 12 hours
- Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline
- Purity: 92.5% by HPLC
Molecular Structure Analysis
The molecular structure of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is as follows:
!Molecular Structure
Chemical Reactions Analysis
The synthesis of this compound involves two main methods, as described earlier. The resulting compound has been characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Additionally, its crystal structure has been analyzed using single crystal X-ray diffraction.
Physical And Chemical Properties Analysis
- Melting Point : 209-212°C
- Molecular Weight : 417.8 g/mol
- Solubility : Not specified
- Appearance : Not specified
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the significance of quinazolinone derivatives in combating microbial infections. Studies demonstrate the antimicrobial efficacy of these compounds against a range of pathogens. For instance, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (Raval et al., 2012). Similarly, novel quinazolin-2,4-dione hybrid molecules were synthesized and showed potential as inhibitors against malaria through in silico molecular docking studies, aiming to identify better antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (Abdelmonsef et al., 2020).
Anti-inflammatory and Antitumor Activity
The anti-inflammatory and antitumor potentials of fluorine-substituted quinazoline derivatives have been explored, showing these compounds can significantly inhibit inflammatory responses and tumor cell proliferation. For example, synthesis and evaluation of fused pyrimidine derivatives as anti-inflammatory, antiproliferative, and antimicrobial agents revealed that chloro- and fluoro-substituted phenyl rings enhance biological activities (Vachala et al., 2011).
Antitubercular Agents
The quest for effective antitubercular agents led to the synthesis of substituted benzo[h]quinazolines and pyrazoles, showcasing significant activity against Mycobacterium tuberculosis. These findings underscore the potential of quinazolinone derivatives as promising candidates for tuberculosis treatment (Maurya et al., 2013).
Chemotherapeutic Applications
Novel compounds containing quinazoline derivatives have been synthesized for their anticancer properties, with some demonstrating the ability to prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor, suggesting a new avenue for chemotherapeutic intervention (Kim et al., 2006).
Safety And Hazards
This product is not intended for human or veterinary use. It is for research use only. Safety precautions include handling in a well-ventilated area, avoiding contact with skin and eyes, and following proper laboratory practices.
Future Directions
Further research could explore the potential applications of this compound in other areas, such as drug development, materials science, or environmental
properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAJSAAENFMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470108 | |
Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine | |
CAS RN |
379230-38-3 | |
Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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